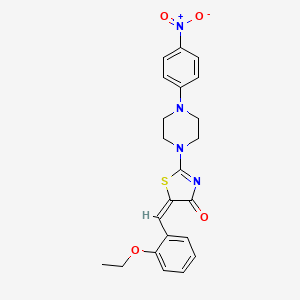
6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 6th position, a methoxybenzenesulfonyl group at the 3rd position, and a phenylpiperazinyl group at the 4th position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Sulfonylation: The methoxybenzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Piperazine Substitution: The final step involves the substitution of the 4th position with a phenylpiperazinyl group, which can be achieved through nucleophilic substitution using phenylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, resulting in the formation of amines or dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and sulfonyl positions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or dihydroquinolines.
科学的研究の応用
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial compound with structural similarities.
Piperaquine: A bisquinoline compound used in combination therapies for malaria.
Uniqueness
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the methoxybenzenesulfonyl and phenylpiperazinyl groups differentiates it from other quinoline derivatives, potentially leading to unique pharmacological activities and applications.
特性
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-21-8-10-22(11-9-21)34(31,32)25-18-28-24-12-7-19(27)17-23(24)26(25)30-15-13-29(14-16-30)20-5-3-2-4-6-20/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZARYHMAMXWQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methoxybenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681251.png)

![4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2681255.png)
![7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2681256.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)
![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/new.no-structure.jpg)

![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)



![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681271.png)

